molecular formula C17H12O6 B600193 Acicerone CAS No. 2746-86-3

Acicerone

Cat. No. B600193
CAS RN: 2746-86-3
M. Wt: 312.27
InChI Key:
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Description

Acicerone is a synthetic compound that has recently gained prominence in the field of laboratory research. This compound is a derivative of the naturally occurring compound known as aciclovir, which is used to treat viral infections. Acicerone has a number of unique properties that make it an attractive choice for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Acicerone can be achieved through a multi-step process involving several reactions. The key steps involve the conversion of 2,6-dimethoxyphenol to 2,6-dimethoxy-4-methylphenol, which is then converted to Acicerone through a series of reactions.

Starting Materials
2,6-dimethoxyphenol, methyl iodide, sodium hydroxide, magnesium, diethyl ether, 2-bromo-4-methylphenol, sodium borohydride, acetic anhydride, pyridine, sodium bicarbonate, chloroform, sulfuric acid, sodium nitrite, hydrochloric acid, sodium sulfite, sodium carbonate

Reaction
Step 1: 2,6-dimethoxyphenol is reacted with methyl iodide and sodium hydroxide to produce 2,6-dimethoxy-4-methylphenol., Step 2: 2,6-dimethoxy-4-methylphenol is reacted with magnesium and diethyl ether to produce 2-bromo-4-methylphenol., Step 3: 2-bromo-4-methylphenol is reduced with sodium borohydride to produce 4-methylphenol., Step 4: 4-methylphenol is acetylated with acetic anhydride and pyridine to produce 4-acetoxytoluene., Step 5: 4-acetoxytoluene is hydrolyzed with sodium bicarbonate to produce 4-hydroxytoluene., Step 6: 4-hydroxytoluene is diazotized with sodium nitrite and hydrochloric acid to produce 4-nitrosotoluene., Step 7: 4-nitrosotoluene is reduced with sodium sulfite and sodium carbonate to produce Acicerone.

Mechanism Of Action

Acicerone works by targeting the methylation of DNA in cells. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which are responsible for the addition of methyl groups to DNA. This inhibition of DNA methylation can lead to changes in the expression of genes, which can affect cellular processes such as cell growth and differentiation.

Biochemical And Physiological Effects

Acicerone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of DNA methyltransferase enzymes, which can lead to changes in gene expression. Additionally, it has been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression. Acicerone has also been shown to inhibit the activity of histone acetyltransferases, which can lead to changes in gene expression.

Advantages And Limitations For Lab Experiments

The use of Acicerone in laboratory experiments has a number of advantages. One of the main advantages is that it is a synthetic compound, which makes it easier to obtain and store than naturally occurring compounds. Additionally, Acicerone has been shown to be highly efficient and produce a high yield of product. However, there are also some limitations to the use of Acicerone in laboratory experiments. One of the main limitations is that it is a relatively new compound and there is still much to be learned about its effects and how it interacts with different molecular pathways. Additionally, there are still some technical challenges associated with the synthesis of Acicerone, which can limit its use in laboratory experiments.

Future Directions

The use of Acicerone in laboratory experiments has a great potential for further research. One of the main areas of research that could be explored is the development of new and improved methods for the synthesis of Acicerone. Additionally, further research could be done to better understand the mechanism of action of Acicerone and how it interacts with different molecular pathways. Additionally, further research could be done to explore the effects of Acicerone on different types of cells and tissues. Finally, further research could be done to explore the potential therapeutic applications of Acicerone and its ability to modulate gene expression.

Scientific Research Applications

Acicerone is widely used in laboratory research due to its ability to interact with different molecular pathways. It has been used to study the role of DNA methylation in gene regulation, as well as the effect of epigenetic modifications on gene expression. Additionally, Acicerone has been used to study the effects of epigenetic modifications on cell growth and differentiation. It has also been used to study the effects of epigenetic modifications on cancer cells.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSLLANSCHECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)-6-hydroxy-7-methoxy-4H-chromen-4-one

Citations

For This Compound
44
Citations
AW Lenssen, SS Martin, CE Townsend, B Hawkins - Phytochemistry, 1994 - Citeseer
… for which the common name acicerone is proposed. … We conclude that 1 is 6-hydroxy-7-methoxy-3’,4’-methylenedioxyisoflavone, for which we propose the common name acicerone. Acicerone was induced in root and …
Number of citations: 13 citeseerx.ist.psu.edu
AW Lenssen, CE Townsend, SS Martin - Crop science, 1995 - Wiley Online Library
… In both parental gene pools, clones differed significantly for the accumulation of mucronulatol, astraciceran, acicerone, and cajanin. The interactions of clone x UV-C exposure time, …
Number of citations: 4 acsess.onlinelibrary.wiley.com
SS Martin, CE Townsend, AW Lenssen - Biochemical Systematics and …, 1994 - Elsevier
lsoflavonoids were induced in mature leaves of the legume Astragalus cicer L. by spores of the fungus Bipolaris zeicola. The five major elicited compounds included two isoflavans (…
Number of citations: 16 www.sciencedirect.com
DN Olennikov, AV Rokhin - Chemistry of natural compounds, 2010 - Springer
Seeds of Astragalus cicer L. (Fabaceae) afforded a galactomannan (5.90% yield of seed mass) of molecular weight 1064 kDa, solutions of which had high viscosity [η] 925.5 mL/g and …
Number of citations: 10 link.springer.com
D te Velde - Synopsis Purioris Theologiae/Synopsis of a Purer …, 2015 - brill.com
… 48.bareligandodeducit,quiaperreligionemuniDeoreligamusanimasnostras; utreligio*a vinculopietatis sitdicta, quohomo Deoconstringitur; etnon male aCicerone,lib.2.deinvent.cdescripta,…
Number of citations: 2 brill.com
MT Qamar, UA Ashfaq, K Tusleem, A Mumtaz… - Pak. J. Pharm …, 2017 - researchgate.net
Dengue infection is prevailing among the people not only from the developing countries but also from the developed countries due to its high morbidity rate around the globe. Hence, …
Number of citations: 35 www.researchgate.net
AŞ YAĞLIOĞLU, DG GÜRBÜZ… - Turkish Journal of …, 2022 - journals.tubitak.gov.tr
Isolation and characterization of anticancer activity guided secondary metabolites of endemic Astragalus leucothrix Freyn& Bornm were aimed. Aerial parts of the plant were extracted …
Number of citations: 3 journals.tubitak.gov.tr
D Koche - MakdeKH. A glimpse of current vistas plant science …, 2014 - researchgate.net
In higher plants chemical defense mechanism represent a main array of their innate immune system. Besides regulating the relationships between plants and their surrounding …
Number of citations: 4 www.researchgate.net
D Gorai, SK Jash, R Roy - International Journal of Pharmaceutical …, 2016 - researchgate.net
In this review our main focus is on flavonoid groups which are one of the main active constituents found with other active constituents like saponins and polysaccharides, while …
Number of citations: 21 www.researchgate.net
VM Bratkov, AM Shkondrov, PK Zdraveva… - Pharmacognosy …, 2016 - ncbi.nlm.nih.gov
Flavonoids, the most common plant polyphenols are widely distributed in every species and possess a broad range of pharmacological activities. The genus Astragalus is the largest in …
Number of citations: 120 www.ncbi.nlm.nih.gov

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